(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-(3-phenoxypropyl)-2-[(E)-2-phenylethenyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-3-10-20(11-4-1)16-17-24-25-22-14-7-8-15-23(22)26(24)18-9-19-27-21-12-5-2-6-13-21/h1-8,10-17H,9,18-19H2/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZYFJWJXZAFKV-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Phenoxypropyl Group: The phenoxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable phenoxypropyl halide reacts with the benzimidazole core.
Styryl Group Addition: The styryl group can be introduced through a Heck reaction, where a styrene derivative is coupled with the benzimidazole core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole core or the phenoxypropyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalysts.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including (E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives have been synthesized that demonstrate comparable efficacy to established antibiotics like ciprofloxacin against various microbial strains .
Anticancer Potential
Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain benzimidazole derivatives have shown promising results against colorectal carcinoma cell lines . The structural modifications in compounds like this compound can enhance their potency against specific cancer types.
Anti-inflammatory Effects
The anti-inflammatory activity of benzimidazole derivatives has also been documented. Compounds with similar imidazole cores have been reported to reduce inflammation markers, making them potential candidates for treating inflammatory diseases .
Antiviral Activity
Recent studies suggest that some benzimidazole derivatives possess antiviral properties, targeting viral replication processes. This application is particularly relevant in the context of emerging viral infections where conventional treatments may fail .
Enzyme Inhibition
Benzimidazole derivatives are known to act as inhibitors of various enzymes, including dihydrofolate reductase, which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells . This inhibition can lead to the development of new antimicrobial agents.
Molecular Probes
Due to their ability to interact with biological macromolecules, compounds like this compound can serve as molecular probes in biochemical assays, aiding in the study of enzyme kinetics and protein-ligand interactions.
Organic Electronics
The unique electronic properties of imidazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films and conduct electricity can be harnessed for developing advanced materials in the electronics industry.
Polymer Chemistry
Incorporating benzimidazole units into polymer backbones can enhance thermal stability and mechanical properties, leading to the development of high-performance materials for various industrial applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Pharmacological Activity Comparison
- Antimalarial Potential: Compound 4g exhibits superior binding affinity to Plasmodium falciparum adenylosuccinate lyase (PfADSL), with in silico ADMET profiles suggesting low toxicity .
- Anti-leishmanial Activity: Derivatives of 1-(3-phenoxypropyl)-1H-imidazole demonstrate near-complete inhibition of Leishmania donovani, attributed to the phenoxypropyl chain’s hydrophobicity and electron-rich aromatic systems .
Physicochemical and Functional Properties
- Corrosion Inhibition: PIL1, a polymeric ionic liquid derived from 2-styryl-1H-benzo[d]imidazole, shows efficacy in protecting carbon steel surfaces. Its ionic nature and anion-exchange capability enhance adsorption onto metal surfaces, unlike non-polymeric analogues .
- Spectral Data : The <sup>13</sup>C NMR chemical shifts of the benzimidazole core (δ ~120–160 ppm) are consistent across derivatives, while alkyl chain signals (e.g., δ 44.41 for 8b vs. δ 48.44 for 3e ) reflect substituent-dependent variations.
Biological Activity
(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Here, we will explore its synthesis, biological properties, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction between benzimidazole and 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate (K2CO3) and an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This reaction pathway allows for the formation of the desired product with good yields and purity.
Antimicrobial Properties
Numerous studies have demonstrated that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL for some analogs .
Antifungal Activity
In addition to antibacterial properties, this compound has been investigated for its antifungal activity. Studies have revealed that it can inhibit the growth of fungal pathogens like Candida albicans, making it a potential candidate for treating fungal infections .
Anticancer Potential
The compound's structure suggests potential anticancer properties, as many benzimidazole derivatives have been associated with anti-tumor activity. Research into related compounds has indicated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the phenoxypropyl group or the styryl moiety can significantly influence the compound's interaction with biological targets. For example, substituents on these groups may enhance solubility or improve binding affinity to specific enzymes or receptors involved in microbial resistance or cancer cell proliferation .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of benzimidazole derivatives:
- Antimicrobial Efficacy : A study published in 2023 examined various benzimidazole derivatives, including those structurally similar to this compound, revealing promising antimicrobial activities against multiple pathogens .
- Antifungal Studies : Another investigation highlighted the antifungal properties of similar compounds against Candida albicans, demonstrating their potential as therapeutic agents in treating fungal infections .
- Cancer Research : Research into benzimidazole derivatives has shown that certain modifications can lead to enhanced anticancer activity, indicating that further exploration of this compound could yield valuable insights into its therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for (E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process:
- Condensation : Reacting benzimidazole precursors with styryl groups under reflux conditions, often using catalysts like LaCl₃ to enhance yield (e.g., 83–85% yields reported for analogous compounds) .
- Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed via melting point analysis (e.g., 201–203°C for similar derivatives) .
- Key variables : Solvent choice (e.g., ethanol or DMF), temperature control, and catalyst loading significantly impact selectivity. For example, SiO₂ nanoparticles have been used to improve reaction efficiency in benzimidazole syntheses .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural elucidation relies on:
- Spectroscopy :
Q. What biological activities have been preliminarily reported for this compound?
- Antidepressant potential : In vitro assays show inhibition of monoamine oxidase (MAO) enzymes, a mechanism linked to neuroprotection .
- Antimicrobial activity : Derivatives with halogen substituents exhibit MIC values <10 µg/mL against S. aureus and S. typhi .
- Anti-leishmanial activity : Structural analogs demonstrate IC₅₀ values in the low micromolar range .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity against targets like EGFR?
- Molecular docking : Use AutoDock Vina to simulate binding to EGFR’s kinase domain (PDB: 1M17). Key interactions include π-π stacking between the styryl group and Phe723 .
- ADMET analysis : Predict pharmacokinetics (e.g., logP <5 for optimal bioavailability) and toxicity (e.g., Ames test for mutagenicity) .
- MD simulations : Assess binding stability over 100 ns trajectories to validate docking poses .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry data. For example, a discrepancy in proton counts may indicate tautomerism, resolved via 2D NMR (e.g., NOESY) .
- Crystallographic refinement : SHELXL refines occupancy ratios for disordered atoms in X-ray structures .
- Comparative analysis : Align experimental data with DFT-calculated spectra (B3LYP/6-31G*) to identify anomalies .
Q. How do substituent variations affect physicochemical and biological properties?
- Electronic effects : Electron-withdrawing groups (e.g., -Cl, -Br) enhance antimicrobial activity but reduce solubility. For instance, 4-chloro derivatives show 2-fold higher potency than methyl analogs .
- Steric effects : Bulky substituents (e.g., tert-butyl) on the phenoxy group may hinder target binding, as shown in docking studies .
- Thermodynamic stability : DSC analysis reveals melting point correlations with substituent polarity (e.g., methoxy groups lower Tm by ~20°C) .
Design an experiment to assess the compound’s in vivo efficacy for antidepressant activity.
- Animal models : Use the forced swim test (FST) in mice, comparing immobility time between treated (10–50 mg/kg, oral) and control groups .
- Biochemical assays : Measure serotonin and dopamine levels in brain homogenates via HPLC .
- Dose optimization : Conduct pharmacokinetic profiling (Cₘₐₓ, t₁/₂) to establish therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
